molecular formula C13H13ClN2O3 B12928984 4-Chloro-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid CAS No. 1006444-21-8

4-Chloro-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12928984
CAS No.: 1006444-21-8
M. Wt: 280.70 g/mol
InChI Key: UGYVDQSWSJSQBW-UHFFFAOYSA-N
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Description

4-Chloro-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a dimethylphenoxy group, and a carboxylic acid group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be attached through nucleophilic substitution reactions, where the phenol derivative reacts with an appropriate leaving group.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic reagents, solvents like dichloromethane or ethanol.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: New derivatives with substituted functional groups.

    Esterification: Ester derivatives with alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, and in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Receptor Binding: It may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrazole-3-carboxylic acid: Lacks the dimethylphenoxy group but shares the pyrazole and carboxylic acid moieties.

    1-((2,4-Dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid: Lacks the chloro group but contains the dimethylphenoxy and carboxylic acid moieties.

    4-Chloro-1H-pyrazole-3-carboxamide: Contains a carboxamide group instead of a carboxylic acid group.

Uniqueness

4-Chloro-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which contribute to its distinct chemical and biological properties. The presence of the chloro group, dimethylphenoxy group, and carboxylic acid group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1006444-21-8

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

4-chloro-1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C13H13ClN2O3/c1-8-3-4-11(9(2)5-8)19-7-16-6-10(14)12(15-16)13(17)18/h3-6H,7H2,1-2H3,(H,17,18)

InChI Key

UGYVDQSWSJSQBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=C(C(=N2)C(=O)O)Cl)C

Origin of Product

United States

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